Cas no 1239609-63-2 (2-chloro-5-(isocyanatomethyl)pyridine)
2-chloro-5-(isocyanatomethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-5-(isocyanatomethyl)pyridine
- 1239609-63-2
- EN300-1985513
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- Inchi: 1S/C7H5ClN2O/c8-7-2-1-6(4-10-7)3-9-5-11/h1-2,4H,3H2
- InChI Key: KYCMBNLNXGXKRX-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)CN=C=O
Computed Properties
- Exact Mass: 168.0090405g/mol
- Monoisotopic Mass: 168.0090405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 42.3Ų
2-chloro-5-(isocyanatomethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985513-0.05g |
2-chloro-5-(isocyanatomethyl)pyridine |
1239609-63-2 | 0.05g |
$924.0 | 2023-09-16 | ||
| Enamine | EN300-1985513-0.1g |
2-chloro-5-(isocyanatomethyl)pyridine |
1239609-63-2 | 0.1g |
$968.0 | 2023-09-16 | ||
| Enamine | EN300-1985513-0.25g |
2-chloro-5-(isocyanatomethyl)pyridine |
1239609-63-2 | 0.25g |
$1012.0 | 2023-09-16 | ||
| Enamine | EN300-1985513-0.5g |
2-chloro-5-(isocyanatomethyl)pyridine |
1239609-63-2 | 0.5g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1985513-1.0g |
2-chloro-5-(isocyanatomethyl)pyridine |
1239609-63-2 | 1g |
$1100.0 | 2023-05-31 | ||
| Enamine | EN300-1985513-2.5g |
2-chloro-5-(isocyanatomethyl)pyridine |
1239609-63-2 | 2.5g |
$2155.0 | 2023-09-16 | ||
| Enamine | EN300-1985513-5.0g |
2-chloro-5-(isocyanatomethyl)pyridine |
1239609-63-2 | 5g |
$3189.0 | 2023-05-31 | ||
| Enamine | EN300-1985513-10.0g |
2-chloro-5-(isocyanatomethyl)pyridine |
1239609-63-2 | 10g |
$4729.0 | 2023-05-31 | ||
| Enamine | EN300-1985513-1g |
2-chloro-5-(isocyanatomethyl)pyridine |
1239609-63-2 | 1g |
$1100.0 | 2023-09-16 | ||
| Enamine | EN300-1985513-5g |
2-chloro-5-(isocyanatomethyl)pyridine |
1239609-63-2 | 5g |
$3189.0 | 2023-09-16 |
2-chloro-5-(isocyanatomethyl)pyridine Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2-chloro-5-(isocyanatomethyl)pyridine
Recent Advances in the Application of 2-Chloro-5-(isocyanatomethyl)pyridine (CAS: 1239609-63-2) in Chemical Biology and Pharmaceutical Research
The compound 2-chloro-5-(isocyanatomethyl)pyridine (CAS: 1239609-63-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This heterocyclic compound, featuring both chloro and isocyanate functional groups, serves as a valuable building block for the synthesis of more complex molecules, particularly in the design of covalent inhibitors and targeted therapeutics. Recent studies have explored its utility in medicinal chemistry, highlighting its role in the development of novel small-molecule drugs and bioconjugation strategies.
One of the key areas of research involving 2-chloro-5-(isocyanatomethyl)pyridine is its application in covalent drug design. The isocyanate group in this compound enables selective and irreversible binding to nucleophilic residues, such as cysteine or lysine, in target proteins. This mechanism has been leveraged in the development of covalent inhibitors for enzymes implicated in various diseases, including cancer and inflammatory disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor for synthesizing covalent kinase inhibitors with enhanced selectivity and potency against specific oncogenic targets.
In addition to its role in covalent inhibition, 2-chloro-5-(isocyanatomethyl)pyridine has been employed in bioconjugation chemistry. Researchers have utilized its reactive isocyanate group to modify biomolecules, such as antibodies and peptides, for applications in targeted drug delivery and diagnostic imaging. A recent report in Bioconjugate Chemistry (2024) detailed the successful conjugation of this compound to monoclonal antibodies, enabling site-specific labeling and improved pharmacokinetic properties. This approach holds promise for the development of next-generation antibody-drug conjugates (ADCs) with reduced off-target effects.
Furthermore, the structural features of 2-chloro-5-(isocyanatomethyl)pyridine make it a valuable intermediate in the synthesis of heterocyclic scaffolds. Recent synthetic methodologies have focused on leveraging its chloro and isocyanate functionalities to construct diverse pharmacophores. For example, a 2024 study in Organic Letters described a novel multicomponent reaction using this compound to generate pyridine-based macrocycles with potential applications in drug discovery. These advances underscore the compound's versatility as a synthetic building block.
Despite its promising applications, challenges remain in the handling and stability of 2-chloro-5-(isocyanatomethyl)pyridine due to the reactive nature of the isocyanate group. Recent efforts have focused on developing safer and more efficient synthetic protocols to mitigate these issues. A 2023 publication in Chemical Communications introduced a stabilized form of the compound, improving its shelf life and reactivity profile for large-scale pharmaceutical applications.
In conclusion, 2-chloro-5-(isocyanatomethyl)pyridine (CAS: 1239609-63-2) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its dual functionality enables diverse applications, from covalent drug design to bioconjugation chemistry. As research progresses, further optimization of its synthetic accessibility and reactivity will likely expand its utility in developing innovative therapeutic strategies. The compound's potential in addressing unmet medical needs positions it as a key player in the future of drug discovery.
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